molecular formula P4S2 B15343920 Tetraphosphorus disulfide CAS No. 12165-70-7

Tetraphosphorus disulfide

Cat. No.: B15343920
CAS No.: 12165-70-7
M. Wt: 188.03 g/mol
InChI Key: CXCPKNLTPHMZTD-UHFFFAOYSA-N
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Description

Tetraphosphorus disulfide (P 4 S 2 , 12165-70-7) is an inorganic chemical compound with a molecular weight of 188.025 g/mol and a density of 0.857 g/cm³ . It is characterized by its unique molecular structure and serves as a specialized building block in inorganic and materials chemistry research. This compound crystallizes in the form of yellow needles and has a melting point of approximately 47°C . A key area of investigation involves its role as a precursor in the synthesis of other phosphorus-sulfur compounds, which have known applications as additives and in the development of insecticides . Furthermore, phosphorus-sulfur molecules are of significant interest in advanced material science, particularly in the exploration of new organopolysulfides and thiophosphates for next-generation energy storage solutions, such as electrodes for rechargeable lithium batteries . Researchers also value P 4 S 2 for its utility in studying the properties and reactivity of binary phosphorus sulfides. The compound must be handled with care, as it is typically synthesized and processed with the exclusion of air and moisture to ensure stability and purity . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12165-70-7

Molecular Formula

P4S2

Molecular Weight

188.03 g/mol

IUPAC Name

3,5-dithia-1,2,4,6-tetraphosphatricyclo[2.2.0.02,6]hexane

InChI

InChI=1S/P4S2/c5-2-1-3(2)6-4(1)5

InChI Key

CXCPKNLTPHMZTD-UHFFFAOYSA-N

Canonical SMILES

P12P3P1SP2S3

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Tetraphosphorus Disulfide

Crystallographic Analysis Techniques

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For phosphorus-sulfur compounds, X-ray diffraction is the definitive tool for elucidating the cage-like molecular structures and their packing in the crystal lattice.

Single Crystal X-ray Diffraction Methodologies for P-S Compounds

Single crystal X-ray diffraction stands as the most powerful technique for unambiguous structure determination. The methodology involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed.

For a hypothetical stable crystal of P₄S₂, this analysis would yield fundamental structural parameters. The process would involve:

Crystal Selection and Mounting: A suitable, defect-free single crystal would be selected and mounted on a goniometer head.

Data Collection: The crystal would be cooled, often to cryogenic temperatures (e.g., 100 K), to minimize thermal vibrations and decomposition, and then rotated in the X-ray beam. A detector would collect the intensities and positions of thousands of diffracted reflections.

Structure Solution and Refinement: Sophisticated software would be used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the precise atomic positions, from which bond lengths, bond angles, and torsional angles are calculated. For P₄S₂, this would definitively confirm the connectivity of the phosphorus and sulfur atoms within its cage structure.

This technique would provide the most accurate data for bond distances (P-P, P-S) and the geometry of the P₄S₂ molecule.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Insights in P-S Materials

Powder X-ray diffraction is a crucial technique for analyzing polycrystalline materials. Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

The primary applications of PXRD in the study of P-S materials include:

Phase Identification: Each crystalline solid has a unique PXRD pattern. By comparing the experimental pattern of a P-S sample to databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the specific phases present (e.g., different P₄Sₙ isomers) can be identified. For a hypothetical synthesis targeting P₄S₂, PXRD would be essential to confirm if the desired compound was formed, or if the product is a mixture of other phosphorus sulfides.

Purity Assessment: PXRD can readily detect the presence of crystalline impurities in a sample.

Lattice Parameter Refinement: While less precise than single-crystal methods, PXRD data can be used to refine the unit cell parameters of a known structure through methods like Rietveld refinement.

Vibrational Spectroscopy for Molecular Structure Determination

Vibrational spectroscopy, comprising infrared and Raman techniques, probes the vibrational energy levels of molecules. These methods are exceptionally sensitive to molecular structure, symmetry, and bonding, providing a "vibrational fingerprint" for a compound.

Fourier-transform Infrared (FT-IR) Spectroscopic Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). A vibrational mode must result in a change in the molecule's dipole moment to be IR-active. For a hypothetical P₄S₂ molecule, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to P-S and P-P bond vibrations. The frequencies of these bands would provide insight into the strength and nature of the bonds.

Raman Spectroscopic Analysis of Vibrational Modes and Structural Fingerprinting

Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light that corresponds to the vibrational energy levels of the molecule. A vibrational mode must cause a change in the polarizability of the molecule to be Raman-active.

For centrosymmetric or highly symmetric molecules, FT-IR and Raman spectroscopy are often complementary, as some vibrational modes may be active in one technique but not the other (the rule of mutual exclusion). Analysis of the Raman spectrum of P₄S₂ would help to build a complete picture of its vibrational framework and would be particularly useful for identifying symmetric vibrations, such as a symmetric P-P stretching mode, which might be weak or inactive in the IR spectrum.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For phosphorus-sulfur compounds, ³¹P NMR is particularly informative.

The ³¹P isotope has a nuclear spin of I = ½ and a natural abundance of 100%, making it an ideal nucleus for NMR studies. The chemical shift (δ) of a ³¹P nucleus is highly sensitive to its coordination number, the nature of the atoms bonded to it, and the local geometry.

In a hypothetical ³¹P NMR spectrum of P₄S₂, the phosphorus atoms in different chemical environments would give rise to distinct signals. The key information obtained would be:

Chemical Shifts: The positions of the signals (in ppm) would indicate the type of phosphorus environment (e.g., its bonding to other P atoms or to S atoms).

Spin-Spin Coupling: Coupling between adjacent, non-equivalent ³¹P nuclei would cause signals to split into multiplets. The magnitude of the coupling constants (J-values, in Hz) provides direct information about the through-bond connectivity of the phosphorus atoms in the cage.

By analyzing the chemical shifts, the number of signals, their integration, and the coupling patterns, the precise structure and symmetry of the P₄S₂ molecule in solution could be determined.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for P-S Bond Environments

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical method for identifying and characterizing phosphorus-containing compounds. nih.gov The ³¹P nucleus has a spin of ½ and is 100% abundant, making it a highly sensitive nucleus for NMR studies. huji.ac.il The chemical shift in ³¹P NMR is highly sensitive to the phosphorus atom's electronic environment, including factors like bond angles, the electronegativity of attached atoms, and the nature of the bonding. nih.gov This sensitivity allows for the differentiation of phosphorus atoms in various chemical environments within a molecule.

The chemical shift range for phosphorus compounds is extensive, spanning over 500 ppm, which provides excellent signal dispersion. researchgate.netyoutube.com For instance, trivalent phosphorus compounds exhibit a wide range of chemical shifts, with values influenced by the substituents. sjtu.edu.cn Thiophosphates (compounds with P-S bonds) typically show chemical shifts in the range of 110 to 120 ppm. youtube.com

Solid-State NMR Applications for Structural Elucidation of Amorphous or Crystalline P-S Systems

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for investigating the structure of materials in the solid phase, offering insights that are not accessible through solution-state NMR. It is particularly valuable for distinguishing between crystalline and amorphous forms of phosphorus-sulfur (P-S) systems. Amorphous materials, which lack long-range atomic order, often exhibit much higher dissolution rates compared to their crystalline counterparts. researchgate.net

Techniques such as magic-angle spinning (MAS) are employed in ssNMR to average out anisotropic interactions, resulting in sharper and more resolved spectra. researchgate.net By analyzing the ssNMR data, researchers can probe the local environments of phosphorus and other nuclei. For example, two-dimensional heteronuclear correlation (HETCOR) NMR experiments can establish through-space contacts between different nuclei, such as ¹H and ³¹P, revealing details about molecular packing and intermolecular interactions. osti.gov

The distinction between amorphous and crystalline phases is evident in several NMR parameters. The cross-polarization (CP) dynamics, which relate to the transfer of magnetization between nuclei, can differ significantly. A study on calcium phosphates demonstrated that the effective ¹H-³¹P dipolar coupling constant was twice as large in the amorphous component compared to the crystalline phase, indicating closer proximity or different motional averaging of the nuclei in the amorphous state. osti.gov Similarly, differences in chemical shifts and line widths in the spectra of crystalline and amorphous materials can be quantified to determine the relative amounts of each phase in a mixed sample. researchgate.net These methodologies are directly applicable to the study of P-S systems like tetraphosphorus (B14172348) disulfide, allowing for detailed characterization of its solid-state forms.

Mass Spectrometry for Molecular Identification and Compositional Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the molecular identification and compositional analysis of chemical compounds. It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). This technique provides the exact molecular weight of a compound, which is a critical piece of data for its identification.

For tetraphosphorus disulfide (P₄S₂), mass spectrometry confirms its molecular identity and stoichiometry. The technique can precisely measure the mass of the parent molecule, allowing for verification of its elemental composition. According to data compiled by the National Institute of Standards and Technology (NIST), mass spectrometric analysis has been used to study gaseous phosphorus sulfides, including P₄S₂. sjtu.edu.cn The analysis provides crucial data points for the unambiguous identification of the compound.

Below is a data table summarizing key identification information for this compound.

PropertyValueSource
Molecular Formula P₄S₂NIST sjtu.edu.cn
Molecular Weight 188.025 g/mol NIST sjtu.edu.cn
CAS Registry No. 12165-70-7NIST sjtu.edu.cn
Ionization Energy 10.6 ± 0.5 eVNIST sjtu.edu.cn

This data is essential for confirming the presence of this compound in a sample and for studying its behavior in the gas phase.

Other Advanced Spectroscopic and Analytical Techniques

UV-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule that occur upon the absorption of ultraviolet or visible light. researchgate.net When a molecule absorbs light, an electron is promoted from a lower-energy molecular orbital (like a bonding or non-bonding orbital) to a higher-energy anti-bonding orbital. organicchemistrydata.orgrsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for light absorption. researchgate.net

In a molecule like this compound, the relevant electronic transitions would likely involve the lone pairs of electrons on the sulfur atoms (n orbitals) and the electrons in the phosphorus-sulfur sigma (σ) bonds. The possible transitions would include n→σ* and σ→σ. organicchemistrydata.orgrsc.org Transitions involving non-bonding (n) electrons typically require less energy and occur at longer wavelengths than σ→σ transitions. rsc.org The presence of sulfur, a heteroatom, means that n→π* or n→σ* transitions are expected. The UV/Vis spectrum, a plot of absorbance versus wavelength, would show absorption maxima (λmax) corresponding to these electronic transitions. researchgate.net The position and intensity of these peaks provide a fingerprint for the compound's electronic structure. For many disulfide-containing compounds, the absorption maximum can vary widely, often appearing between 250 nm and 500 nm, depending on the molecular geometry and electronic environment. nih.gov

Synchrotron facilities generate extremely intense and highly focused beams of light, from infrared to X-rays, that are orders of magnitude brighter than conventional laboratory sources. This high brilliance allows for advanced characterization techniques capable of providing exceptionally detailed electronic and structural information about materials.

For a compound like this compound, several synchrotron-based techniques would be highly beneficial:

Synchrotron X-ray Diffraction (XRD): Provides high-resolution structural data, enabling precise determination of bond lengths, bond angles, and crystal packing in the solid state. This is crucial for understanding the complex cage-like structure of phosphorus sulfides.

X-ray Absorption Spectroscopy (XAS): This is an element-specific technique that probes the local atomic environment and electronic state of a selected element. By tuning the X-ray energy to the absorption edge of phosphorus or sulfur, XAS can provide detailed information about oxidation states, coordination numbers, and the identity of neighboring atoms. This would be invaluable for understanding the P-S bonding environment in detail.

X-ray Fluorescence (XRF) Microscopy: Can be used to map the elemental distribution within a sample, which is useful for assessing the homogeneity and purity of the material.

These powerful techniques, while not commonly applied to all compounds, offer the potential to uncover subtle structural and electronic details of this compound that are inaccessible with standard laboratory instruments.

Theoretical and Computational Chemistry Studies of Tetraphosphorus Disulfide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. For phosphorus-sulfur systems like P₄S₂, these methods offer a detailed picture of orbital interactions and energy levels.

Ab Initio Molecular Orbital Theory Applications for P-S Systems

Ab initio molecular orbital theory, a set of methods based on first principles, is a powerful tool for predicting the chemical phenomena of molecules. wiley.comdtic.mil This theory is built on the laws of quantum mechanics without the inclusion of experimental data, providing a rigorous mathematical approximation of the molecular system. dtic.mil In the context of P-S systems, ab initio methods are used to calculate electronic structure, energy, and other molecular properties. wiley.comdtic.mil The core of these calculations is solving the Schrödinger equation for the molecule using a basis set of functions that represent the atomic orbitals. dtic.milwikipedia.org The linear combination of atomic orbitals (LCAO) method is a common approximation used within this framework, where molecular orbitals are expressed as a weighted sum of the constituent atomic orbitals. wikipedia.org

Density Functional Theory (DFT) for Ground State Properties and Geometric Optimization

Density Functional Theory (DFT) has become the most widely used method for calculating the electronic structure of chemical systems due to its balance of computational cost and accuracy. escholarship.org DFT is formally an exact theory, but the precise functional that connects the electron density to the energy remains unknown. escholarship.org Consequently, a variety of density functional approximations (DFAs) have been developed. escholarship.org

DFT is particularly effective for determining the ground-state properties of molecules, including their geometry. researchgate.netbjp-bg.com By minimizing the energy with respect to the electron density, DFT can predict stable molecular structures. For P₄S₂, DFT calculations can optimize the geometry, providing theoretical bond lengths and angles that can be compared with experimental data. These calculations are crucial for understanding the stability and reactivity of different isomers of tetraphosphorus (B14172348) disulfide.

Basis Set Selection and Computational Methodologies for Phosphorus-Sulfur Bonding

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. nottingham.edu.cnmit.edu For phosphorus and sulfur-containing molecules, selecting an appropriate basis set is critical for obtaining reliable results. nottingham.edu.cnresearchgate.net

Basis sets are typically composed of Gaussian-type orbitals and are categorized by their size and the inclusion of specific types of functions. scm.comuni-rostock.de Common types include:

Split-valence basis sets (e.g., 6-31G)*: These provide more flexibility for valence electrons compared to core electrons. uni-rostock.de

Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit. nottingham.edu.cn

Polarization functions (e.g., d, f) : These are added to describe the distortion of atomic orbitals in a molecular environment. researchgate.netuni-rostock.de

Diffuse functions (+) : These are important for describing anions and systems with diffuse electron density. researchgate.netyoutube.com

The choice of basis set represents a trade-off between computational cost and accuracy. For phosphorus-sulfur bonding, larger basis sets with both polarization and diffuse functions are often necessary to accurately describe the complex electronic structure and bonding characteristics. nottingham.edu.cnresearchgate.net

Table 1: Common Basis Sets Used in Computational Chemistry

Basis Set TypeDescriptionTypical Application
STO-nG Minimal basis set using n Gaussian functions to approximate a Slater-type orbital. mit.eduInitial, low-cost calculations.
Split-Valence e.g., 3-21G, 6-31G. Valence orbitals are represented by multiple basis functions. uni-rostock.deGeometries and energies of small to medium-sized molecules.
Polarized e.g., 6-31G(d), 6-31G(d,p). Adds polarization functions to heavy atoms (d) and hydrogens (p). uni-rostock.deMore accurate geometries and properties.
Diffuse e.g., 6-31+G(d). Adds diffuse functions to heavy atoms. youtube.comAnions, excited states, and weak interactions.
Correlation Consistent e.g., cc-pVDZ, cc-pVTZ. Designed for systematic convergence with correlated methods. nottingham.edu.cnHigh-accuracy energy calculations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational changes and interactions. youtube.comyoutube.com

Investigating Molecular Conformations and Dynamics of P₄S₂ and its Derivatives

MD simulations can be used to explore the potential energy surface of P₄S₂ and identify its stable and metastable conformations. By simulating the motion of atoms over time, researchers can observe how the molecule flexes, vibrates, and potentially isomerizes. These simulations are particularly valuable for understanding the dynamic behavior of P₄S₂ derivatives, where different functional groups can influence the conformational landscape and reactivity. The simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of atomic coordinates.

Simulation of Intermolecular Interactions and Condensed Phase Behavior

To understand the properties of tetraphosphorus disulfide in a liquid or solid state, simulations of intermolecular interactions are essential. nih.gov MD simulations can model a collection of P₄S₂ molecules and calculate the forces between them. nih.gov These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. They can also reveal details about the local structure and organization of molecules in the condensed phase, such as the formation of specific intermolecular contacts or packing arrangements. nih.gov

Prediction of Spectroscopic Signatures

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound (P₄S₂). These methods allow for the generation of theoretical spectra that can aid in the identification and structural characterization of this and other phosphorus sulfide (B99878) compounds.

Theoretical Infrared and Raman Spectra Generation for Vibrational Assignment

The vibrational spectra of molecules, observed through infrared (IR) and Raman spectroscopy, provide a unique fingerprint based on the molecule's structure and bonding. Computational methods, particularly density functional theory (DFT), are widely used to calculate the vibrational frequencies and intensities that constitute these spectra. canterbury.ac.nzresearchgate.net For a molecule like this compound, which is less common than other phosphorus sulfides, theoretical spectra can be invaluable for its identification and characterization. researchgate.netrsc.org

The process of generating theoretical IR and Raman spectra typically involves the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the P₄S₂ molecule. This is achieved by finding the minimum energy geometry on the potential energy surface using a chosen level of theory and basis set.

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a specific frequency.

Intensity Calculation: For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. These properties are also calculated to determine the intensities of the peaks in the respective spectra.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals are employed for these calculations. dtic.milnih.gov The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. yale.edu For related phosphorus sulfides like P₄S₃ and P₄S₇, theoretical studies have been conducted to assign their experimental IR and Raman spectra. researchgate.net A similar approach for P₄S₂ would be crucial for its definitive vibrational assignment.

Table 1: Illustrative Theoretical Vibrational Frequencies and Intensities for a Hypothetical P₄S₂ Isomer

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
P-P stretch45010.535.2
P-S stretch52085.320.1
P-S-P bend28045.115.8
Ring deformation1905.28.9

Note: This table is for illustrative purposes only and does not represent experimentally validated data for P₄S₂.

Computational Prediction of NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. mdpi.com For phosphorus-containing compounds, ³¹P NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.com Computational methods can predict ³¹P NMR chemical shifts, which can then be compared with experimental data to validate a proposed structure. uni-muenchen.deresearchgate.net

The prediction of NMR chemical shifts involves calculating the nuclear magnetic shielding tensor for each phosphorus atom in the molecule. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for calculating NMR parameters. nih.gov The chemical shift is then determined by referencing the calculated shielding constant to that of a standard reference compound, such as 85% phosphoric acid.

The accuracy of predicted NMR chemical shifts is highly dependent on the computational method used, including the choice of DFT functional and basis set. rsc.orgnih.gov For complex molecules, it is also important to consider the effects of solvent and to perform a conformational search to average the chemical shifts over different accessible conformations. uni-muenchen.denih.gov In the case of P₄S₂, different isomers would be expected to have distinct ³¹P NMR chemical shift patterns, making computational predictions a valuable tool for distinguishing between them.

Table 2: Illustrative Predicted ³¹P NMR Chemical Shifts for a Hypothetical P₄S₂ Isomer

Phosphorus AtomCalculated Shielding (ppm)Predicted Chemical Shift (ppm)
P1150.2167.8
P2145.8172.2
P3-50.6368.6
P4-55.1373.1

Note: This table is for illustrative purposes only and does not represent experimentally validated data for P₄S₂. Chemical shifts are referenced to a theoretical shielding value for a reference compound.

Computational Analysis of Bonding and Reactivity

Computational chemistry offers deep insights into the electronic structure and chemical reactivity of molecules. For P₄S₂, these methods can be used to understand the nature of the phosphorus-sulfur bonds and to predict how the molecule might transform.

Bond Order Analysis and Electronic Structure Descriptors for P-S Bonds

The nature of the chemical bonds within a molecule determines its structure, stability, and reactivity. Bond order is a concept used to describe the number of chemical bonds between two atoms. dtic.mil In computational chemistry, bond orders can be calculated using various methods, such as Natural Bond Orbital (NBO) analysis. This analysis provides a quantitative measure of the bonding between atoms, helping to rationalize the observed molecular structure.

Reaction Barrier Calculations and Transition State Characterization for P₄S₂ Transformations

Phosphorus sulfides can undergo various chemical transformations, including isomerization, fragmentation, and reactions with other molecules. Computational chemistry can be used to explore the potential energy surfaces of these reactions, allowing for the calculation of reaction barriers and the characterization of transition states. researchgate.net

By mapping out the energetic pathway of a reaction, chemists can predict its feasibility and the likely products. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the geometry and energy of the transition state, the activation energy for the transformation can be determined. This information is critical for understanding the kinetic stability of P₄S₂ and for predicting its reactivity in different chemical environments. For instance, computational studies could explore the energy barriers for the interconversion of different P₄S₂ isomers or for its decomposition into other phosphorus sulfide species.

Reactivity and Reaction Mechanisms of Tetraphosphorus Disulfide

Fundamental Reaction Pathways

The reactivity of tetraphosphorus (B14172348) disulfide is characterized by its susceptibility to both oxidation and reduction, as well as its interactions with electron-rich (nucleophilic) and electron-poor (electrophilic) species. These reactions often lead to the opening or rearrangement of the P₄S₂ cage.

Oxidative and Reductive Transformations of P₄S₂

Detailed studies on the specific oxidative and reductive transformations of tetraphosphorus disulfide are not extensively documented in publicly available literature. However, based on the general chemistry of phosphorus sulfides, certain behaviors can be inferred.

Oxidative Transformations: Oxidation of P₄S₂ would likely involve the phosphorus atoms, which are in a low oxidation state. Reaction with oxidizing agents could lead to the insertion of more sulfur or oxygen atoms into the cage, potentially forming higher phosphorus sulfides or oxysulfides. For instance, controlled oxidation might lead to the formation of compounds like P₄S₃, P₄S₅, or even P₄O₆-like structures with bridging sulfur atoms. The reaction of P₄S₂ with air suggests a susceptibility to oxidation, likely forming various phosphorus oxysulfides. ontosight.ai

Reductive Transformations: Reduction of P₄S₂ would target the sulfur atoms or lead to the cleavage of P-P bonds. Strong reducing agents could potentially lead to the formation of lower phosphorus sulfides or even elemental phosphorus and metal sulfides. A related compound, tetraphenyldiphosphine disulfide, undergoes a reductive rearrangement to form trivalent phosphorus compounds, which then participate in further reactions. ontosight.ai While not a direct analogue, this suggests that the P-S bonds in P₄S₂ could be susceptible to reductive cleavage, potentially generating reactive phosphorus-centered intermediates.

Reactions with Nucleophiles and Electrophiles involving P-S Bonds

The P-S bonds in this compound are polar, with phosphorus being the more electropositive atom. This polarity dictates the initial sites of attack by nucleophiles and electrophiles.

Reactions with Nucleophiles: Nucleophiles are species with an available pair of electrons and are attracted to electron-deficient centers. nih.govnih.gov In P₄S₂, the phosphorus atoms are the primary electrophilic sites. Nucleophilic attack on a phosphorus atom can lead to the cleavage of a P-S bond. For example, reaction with water, a nucleophile, leads to the hydrolysis of P₄S₂ and the formation of phosphine (B1218219) gas, a highly toxic substance. ontosight.ai This reactivity highlights the sensitivity of the P-S bonds to nucleophilic attack. The general mechanism likely involves the coordination of the nucleophile to a phosphorus atom, followed by the breaking of a P-S bond, which can lead to the opening of the cage structure.

Reactions with Electrophiles: Electrophiles are electron-seeking species and would be expected to react with the more electron-rich sulfur atoms in the P₄S₂ molecule. nih.govnih.gov However, specific studies detailing the reactions of electrophiles with P₄S₂ are scarce. It is plausible that strong electrophiles could coordinate to the sulfur atoms, potentially weakening the P-S bonds and making the cage more susceptible to subsequent reactions.

Role in Thionation Reactions

Thionation is a chemical reaction in which a carbonyl group (C=O) is converted into a thiocarbonyl group (C=S). The most common reagent used for this purpose is tetraphosphorus decasulfide (P₄S₁₀), often in combination with a solvent or another reagent.

While P₄S₁₀ is the workhorse for thionation, other phosphorus sulfides can also exhibit this reactivity. The role of P₄S₂ as a thionating agent is not well-established in the chemical literature. Thionation reactions with P₄S₁₀ are thought to proceed through the formation of reactive intermediates that deliver sulfur to the carbonyl compound. Given that P₄S₂ also contains reactive phosphorus-sulfur bonds, it is plausible that it could act as a thionating agent, although likely with different reactivity and scope compared to P₄S₁₀. The lower sulfur content in P₄S₂ compared to P₄S₁₀ would inherently make it a less efficient sulfur transfer agent on a molar basis. Further research would be needed to establish the viability and potential advantages or disadvantages of using P₄S₂ in thionation reactions.

Comparison with Other Phosphorus Sulfides as Thionating Agents

Extensive review of scientific literature does not provide evidence for the use of this compound (P₄S₂) as a thionating agent. Thionation reactions, the conversion of a carbonyl group to a thiocarbonyl group, are predominantly carried out using other phosphorus sulfide (B99878) reagents, most notably tetraphosphorus decasulfide (P₄S₁₀) and Lawesson's reagent.

In contrast to P₄S₂, which is a yellow, crystalline solid, P₄S₁₀ is a well-established and versatile thionating agent. ontosight.airsc.org Lawesson's reagent, an organophosphorus compound derived from P₄S₁₀, is also widely employed due to its improved solubility in organic solvents and often milder reaction conditions. rsc.org Modified P₄S₁₀ reagents, such as the P₄S₁₀-pyridine complex (Bergman's reagent), have also been developed to enhance selectivity and ease of use. quora.com

Given the absence of documented applications of P₄S₂ in thionation chemistry, a comparative analysis of its performance against established reagents like P₄S₁₀ and Lawesson's reagent is not feasible. The reactivity profile of P₄S₂ appears to differ significantly from these other phosphorus sulfides, and it is primarily recognized as an intermediate in the synthesis of other phosphorus-sulfur compounds, such as P₄S₃ and P₄S₅. nih.gov

Reaction Kinetics and Selectivity Studies in P₄S₂-mediated Transformations

Due to the lack of evidence for this compound (P₄S₂) being utilized as a reagent in specific chemical transformations such as thionation, there are no available studies on its reaction kinetics or selectivity in such contexts. Kinetic and selectivity studies are contingent on a compound's established reactivity in a particular class of reactions. As P₄S₂ is not reported to be a thionating agent, research into the kinetics and selectivity of these non-existent transformations has not been conducted.

Coordination Chemistry and Adduct Formation

Ligand Properties of this compound in Transition Metal Complexes

The structural analogue of P₄S₂, tetraphosphorus trisulfide (P₄S₃), has been shown to form coordination complexes with various transition metals. In these complexes, the P₄S₃ cage can coordinate to the metal center through one of its phosphorus atoms. This demonstrates the ability of these cage-like phosphorus sulfides to act as ligands. Given the structural similarities, it is plausible that P₄S₂ could also coordinate to transition metals, likely through its phosphorus atoms. The specific coordination mode would depend on the electronic and steric properties of both the P₄S₂ molecule and the metal center.

Synthesis and Characterization of P₄S₂ Coordination Complexes

There is a notable absence of published research specifically detailing the synthesis and characterization of coordination complexes involving this compound (P₄S₂) as a ligand. The synthesis of transition metal complexes typically involves the reaction of a suitable metal precursor with the desired ligand in an appropriate solvent. Characterization of such complexes would involve a range of spectroscopic and analytical techniques, including X-ray crystallography to determine the precise three-dimensional structure, as well as NMR spectroscopy (³¹P and other relevant nuclei) and infrared (IR) spectroscopy to probe the bonding and structure in solution and the solid state.

Although no specific examples for P₄S₂ are available, the synthesis of complexes with the related P₄S₃ molecule has been reported. These syntheses provide a potential template for future investigations into the coordination chemistry of P₄S₂. For instance, the reaction of a metal carbonyl complex with P₄S₃ can lead to the displacement of a carbonyl ligand and the coordination of the phosphorus sulfide cage. Similar synthetic strategies could, in principle, be applied to explore the formation of P₄S₂ complexes. However, without experimental data, any discussion on the synthesis and characterization of P₄S₂ coordination complexes remains speculative.

Advanced Materials Science Applications and Catalytic Research

Incorporation into Solid-State Electrolytes

Sulfide-based solid electrolytes are considered among the most promising materials for developing high-energy-density, safe, all-solid-state lithium batteries due to their high ionic conductivity and favorable mechanical properties.

The synthesis of lithium phosphorus sulfide (B99878) (LPS) glass and glass-ceramic electrolytes is a cornerstone of solid-state battery research. The most common synthetic routes involve the combination of lithium sulfide (Li₂S) and phosphorus pentasulfide (P₂S₅) via methods like mechanical ball milling or melt-quenching.

While tetraphosphorus (B14172348) disulfide (P₄S₂) is a phosphorus-sulfur compound, its direct application as a precursor in the synthesis of these advanced lithium phosphorus sulfide electrolytes is not documented in available research. The literature focuses on more stable and commercially available phosphorus sulfides. The synthesis of P₄S₂ itself is complex, with reports indicating it can be formed from melting yellow phosphorus with sulfur or other phosphorus-sulfur compounds, but its metastability presents a significant challenge for its use as a reliable synthetic precursor. nsf.gov

The general approach for creating these electrolytes involves reacting the precursor materials to form a network of thiophosphate units, such as PS₄³⁻, which facilitate lithium-ion transport. For instance, a common glass-ceramic electrolyte is 70Li₂S·30P₂S₅, which can achieve a high room-temperature ionic conductivity of approximately 1.0 × 10⁻³ S cm⁻¹.

Structural and interfacial engineering are critical for the success of all-solid-state batteries. The primary goals are to ensure intimate contact between the solid electrolyte and the electrode materials to minimize interfacial resistance and to manage the chemical and electrochemical stability at these interfaces. There is no specific research available on the use of P₄S₂ in structural or interfacial engineering of batteries.

Research in this area for the broader class of phosphorus sulfide electrolytes focuses on:

Controlling Particle Size: Wet-chemical synthesis methods are being developed to produce nanometer-sized electrolyte particles, which can create tighter contact with active materials and improve energy density.

Amorphous vs. Crystalline Structures: Amorphous (glass) structures often exhibit isotropic ion conduction, while crystalline phases can offer higher conductivity along specific crystallographic planes. Engineering glass-ceramic composites seeks to combine the benefits of both.

Interface Stabilization: The high reactivity of sulfide electrolytes with lithium metal anodes and some cathode materials necessitates the development of protective interlayers or coatings to prevent degradation and ensure long-term cycling stability.

Semiconductor Material Development

Phosphorus-sulfur compounds represent a family of materials with potential for optoelectronic applications, bridging the gap between metal phosphides and metal sulfides, which are known high-performance semiconductors.

A precursor in semiconductor manufacturing is a chemical used in deposition processes like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) to create thin films. There is no evidence in the current scientific literature of tetraphosphorus disulfide being utilized as a precursor for depositing thin films in semiconductor architectures. Its reported instability and the existence of more controllable and volatile precursors for phosphorus and sulfur make it an unlikely candidate for these precise applications. nsf.gov

However, the synthesis of a novel amorphous phosphorus-sulfur material with the composition P₂S (empirically equivalent to P₄S₂) has been reported. This material was prepared from a molecular precursor at 130 °C and characterized as an amorphous solid. nsf.gov While not used as a precursor itself, this material represents a novel semiconductor-like substance from the P-S system.

Table 1: Properties of Amorphous P₂S Material

Property Description Source
Appearance Canary yellow solid nsf.gov
Synthesis Temperature 130 °C nsf.gov
Thermal Behavior Melts with decomposition at 170 °C nsf.gov
Structure Amorphous, with only short-range order nsf.gov

| Metastability | Decomposes into P₄S₃ and P₄ upon melting and resolidification | nsf.gov |

The electronic band structure determines a material's suitability for optoelectronic devices. While there are no specific band structure calculations for P₄S₂ available, research on the related cage-like molecule tetraphosphorus trisulfide (P₄S₃) provides insight into the electronic properties of phosphorus-sulfur materials.

Calculations using the X-alpha scattered wave (XαSW) method on P₄S₃ have been performed to understand its ionization energies, which were then compared with experimental data from photoelectron spectroscopy. cdnsciencepub.com Such studies are fundamental to predicting the semiconductor properties of a material. The analysis of P₄S₃ revealed that its electronic structure consists of numerous closely spaced molecular orbitals, and calculations provided a good correlation with measured ionization energies. cdnsciencepub.com

Table 2: Calculated vs. Observed Ionization Energies for P₄S₃ (Model 2)

Orbital Calculated Ionization Energy (eV) Observed Ionization Energy (eV)
17a₁ 9.09 8.8
12e 9.40 9.5
11e 10.02 9.8
16a₁ 10.22 10.3
10e 10.51 10.7
3a₂ 11.00 11.0
15a₁ 11.23 11.2
9e 11.59 11.7

Source: Data derived from a study on the electronic structure of P₄S₃. cdnsciencepub.com

This type of foundational research would be necessary to evaluate the potential of any new phosphorus sulfide, including a stable form of P₄S₂, for optoelectronic applications.

Catalysis and Electrocatalysis

Catalysis and electrocatalysis are fields focused on using substances to increase the rate of chemical reactions. While transition metals and their compounds are the most common catalysts, some main-group compounds also exhibit catalytic activity.

There is no significant body of research indicating that this compound is used as a catalyst or electrocatalyst in modern applications. Its role in chemical reactions appears to be that of a reagent rather than a catalyst. For example, older chemical literature describes the reaction of furan (B31954) with P₄S₂ to produce thiophene, a process where P₄S₂ is consumed as a sulfurating agent. rajalakshmi.org This is a stoichiometric reaction, not a catalytic cycle where the catalyst is regenerated.

The broader field of phosphorus-sulfur compounds in catalysis is not extensively developed, particularly when compared to metal sulfides or phosphides, which are widely researched for applications like hydrodesulfurization and electrocatalytic water splitting. The instability of lower sulfides of phosphorus, like P₄S₂, likely precludes their use in the demanding high-temperature or electrochemical conditions typical of many catalytic processes.

Applications in Heterogeneous and Homogeneous Catalysis for Chemical Transformations

Catalysis is a process where a substance, the catalyst, increases the rate of a chemical reaction without being consumed itself. wikipedia.org Catalysts are classified as either heterogeneous (in a different phase from the reactants, e.g., a solid catalyst for liquid reactants) or homogeneous (in the same phase as the reactants, e.g., dissolved in the same solvent). wikipedia.org

Detailed research specifying this compound (P₄S₂) as a primary catalyst in either heterogeneous or homogeneous systems for major chemical transformations is limited. Its role is more established as a precursor for other compounds, such as P₄S₃ and P₄S₅, which have industrial applications. ontosight.ai

The principles of catalysis by related compounds suggest potential mechanisms. For instance, homogeneous catalysis by soluble transition metal complexes often involves a series of steps known as a catalytic cycle. wikipedia.orglibretexts.org This cycle typically includes the coordination of reactants to the metal center, reaction of the coordinated molecules, and dissociation of the product, regenerating the catalyst for the next cycle. libretexts.orgyoutube.com While P₄S₂ itself is not a typical organometallic catalyst, P-S moieties can act as ligands in more complex catalytic systems. In the context of heterogeneous catalysis, the surface of a solid P-S material could theoretically provide active sites for the adsorption and transformation of reactants.

Design of Phosphorus Sulfide-Based Electrocatalysts for Energy Conversion

The design of efficient electrocatalysts is crucial for energy conversion technologies like water splitting to produce hydrogen fuel. google.comeuropean-mrs.com While specific studies on P₄S₂ as an electrocatalyst are not prominent, the broader family of metal phosphosulfides (M-P-S) is recognized as a promising class of earth-abundant materials for this purpose, particularly for the hydrogen evolution reaction (HER). google.comnih.gov

Research has shown that incorporating both phosphorus and sulfur into transition metal compounds can significantly enhance electrocatalytic activity, aiming to replace expensive noble metal catalysts like platinum. google.com The introduction of phosphorus into metal sulfides can modify the electronic structure and create more favorable active sites for hydrogen adsorption, a key step in the HER process. google.comresearchgate.net For example, ternary pyrite-type compounds like cobalt phosphosulfide (CoPS) have demonstrated performance superior to many binary metal sulfides or phosphides. google.com The goal is to achieve a high current density at a low overpotential (the extra voltage needed beyond the thermodynamic minimum) and a low Tafel slope, which indicates favorable reaction kinetics. rsc.org

The performance of several non-noble metal P-S electrocatalysts for the hydrogen evolution reaction is summarized below.

Electrocatalyst MaterialOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteReference
Cobalt Phosphosulfide (CoPS)~85~480.5 M H₂SO₄ google.com
P-doped Pd₄S Nanowires (P-Pd₄S NWs)47Not specifiedNot specified researchgate.net
Nickel Sulfide/Phosphide (B1233454) DerivativesPerformance varies widely with synthesis and crystalline phase nih.govrsc.orgsemanticscholar.org

This table presents data for phosphorus sulfide-based compounds to illustrate the field's progress; specific electrocatalytic data for P₄S₂ is not available in the cited literature.

Mechanistic Insights into Catalytic Cycles involving P-S Species

A catalytic cycle is a multi-step reaction mechanism that illustrates the pathway by which a catalyst participates in a reaction. wikipedia.org It begins with the interaction of the catalyst with one or more reactants and concludes with the release of the product and regeneration of the catalyst. wikipedia.orgyoutube.com

Mechanistic studies detailing catalytic cycles specifically involving P₄S₂ are not found in the reviewed literature. However, research on other P-S containing systems provides insight into how such species might behave. For example, in transition metal-catalyzed reactions, common steps include oxidative addition, where the metal's oxidation state increases, and reductive elimination, where the product is formed and the metal's oxidation state decreases. youtube.comyoutube.com

In the context of P-S compounds, particularly molecular clusters like thiomolybdates, the sulfur ligands are known to be critical to the catalytic activity for reactions like hydrogen evolution. nih.gov Mechanistic proposals for these systems suggest that the active sites can be the sulfur atoms themselves. For instance, a "sulfide/disulfide" mechanism involves the protonation of these sulfur-based ligands. nih.gov It is conceivable that a catalytic surface or complex involving P₄S₂ could operate through mechanisms where the P-S bonds or the sulfur atoms directly participate in bond-making and bond-breaking steps with substrate molecules. However, without specific experimental or theoretical studies on P₄S₂, any proposed cycle remains speculative.

Polymer Chemistry and Material Modification

The incorporation of new chemical functionalities into polymers is a key strategy for developing advanced materials with tailored properties. While the use of this compound in polymer science is not widely reported, the known reactivity of phosphorus and sulfur compounds suggests potential applications.

Use in Polymeric Systems for Enhanced Material Properties

There is a lack of specific research detailing the use of P₄S₂ as an additive or comonomer in polymeric systems. However, phosphorus and sulfur compounds, in general, are known to impart specific properties to polymers. For example, phosphorus-containing compounds are widely used as flame retardants. Sulfur-containing polymers can exhibit high refractive indices and unique thermal properties. The reaction of other phosphorus sulfides, like tetraphosphorus pentasulfide (P₄S₁₀), with alcohols or diols is a known method to create dithiophosphate-containing molecules and polymers. It is plausible that P₄S₂ could be used as a reactant to introduce P-S functionalities into a polymer backbone or as side chains, potentially enhancing properties such as thermal stability, flame retardancy, or adhesion to metal surfaces.

Surface Properties and Interfacial Phenomena in P₄S₂-modified Materials

Surface modification is a technique used to alter the surface of a material to achieve desired properties like wettability, adhesion, or biocompatibility, without changing the bulk properties of the material. mdpi.com There are no specific studies found on the use of P₄S₂ for the surface modification of materials.

However, studies on other disulfide-containing molecules show their utility in modifying surfaces. For instance, phosphoryl disulfides have been used to functionalize the surface of silver nanoparticles to improve their biocompatibility. nih.govresearchgate.net Thiol-disulfide interchange is another chemical strategy used to attach molecules to surfaces like quartz. dtic.mil Given its reactivity, one could hypothesize that P₄S₂ could be used to chemically alter a surface to introduce phosphorus and sulfur atoms. This modification could change the surface energy, affecting its hydrophobic or hydrophilic character, and create reactive sites for the further grafting of other molecules or the improved adhesion of coatings.

Q & A

Q. What are the protocols for safely handling P₄S₂ in air-sensitive reactions?

  • Methodology : Use gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for synthesis and storage. For ex situ handling, employ Schlenk lines with rigorous vacuum-purge cycles. Emergency protocols should include neutralization of spills with NaHCO₃ to mitigate sulfide gas release .

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